

Fobrepodacin Disodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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CAS Number: 1384984-20-6

An In-depth Analysis of a Novel DNA Gyrase B Inhibitor for Mycobacterial Infections

This technical guide provides a comprehensive overview of **Fobrepodacin disodium** (also known as SPR720), an investigational oral antimicrobial agent. It is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and preclinical and clinical data of this compound. **Fobrepodacin disodium** is a phosphate prodrug that is rapidly converted in the body to its active moiety, SPR719.

Core Physicochemical and Pharmacological Properties

Fobrepodacin disodium is being developed for the treatment of nontuberculous mycobacterial (NTM) infections and tuberculosis.[1] It belongs to the aminobenzimidazole class of antibiotics, which are distinct from fluoroquinolones.[2] The following tables summarize the known properties of **Fobrepodacin disodium** and the pharmacokinetic parameters of its active form, SPR719.

Identifier	Value
CAS Number	1384984-20-6[3]
Synonyms	SPR720 disodium, pVXc-486 phosphate disodium[3][4]
Molecular Formula	C ₂₁ H ₂₄ FN ₆ Na ₂ O ₆ P[4]
Molecular Weight	552.40 g/mol [4]
Appearance	White to off-white solid[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Table 1: Physicochemical Identifiers and Properties of **Fobrepodacin Disodium**.

Parameter	Value	Conditions
Solubility	Soluble in DMSO.[5]	Further details on aqueous solubility are not publicly available.
LogP	0[2]	This value is for the free base, Fobrepodacin.
Hydrogen Bond Donors	5[2]	For the free base, Fobrepodacin.
Hydrogen Bond Acceptors	10[2]	For the free base, Fobrepodacin.

Table 2: Solubility and Other Physicochemical Characteristics.

Pharmacokinetics of Active Moiety (SPR719)

Fobrepodacin disodium (SPR720) is rapidly and extensively converted to the active compound SPR719 in vivo.[6] Therefore, the pharmacokinetic profile is best understood by examining the parameters of SPR719.

Parameter	Plasma	Epithelial Lining Fluid (ELF)	Alveolar Macrophages (AM)
Mean Cmax (ng/mL)	4,315	5,429	13,033
Mean AUC ₀₋₂₄ (ng·h/mL)	52,418	59,880	128,105

Table 3: Mean Pharmacokinetic Parameters of SPR719 in Healthy Volunteers. These values were observed after oral administration of 1,000 mg of **Fobrepodacin disodium** once daily for 7 days.[6]

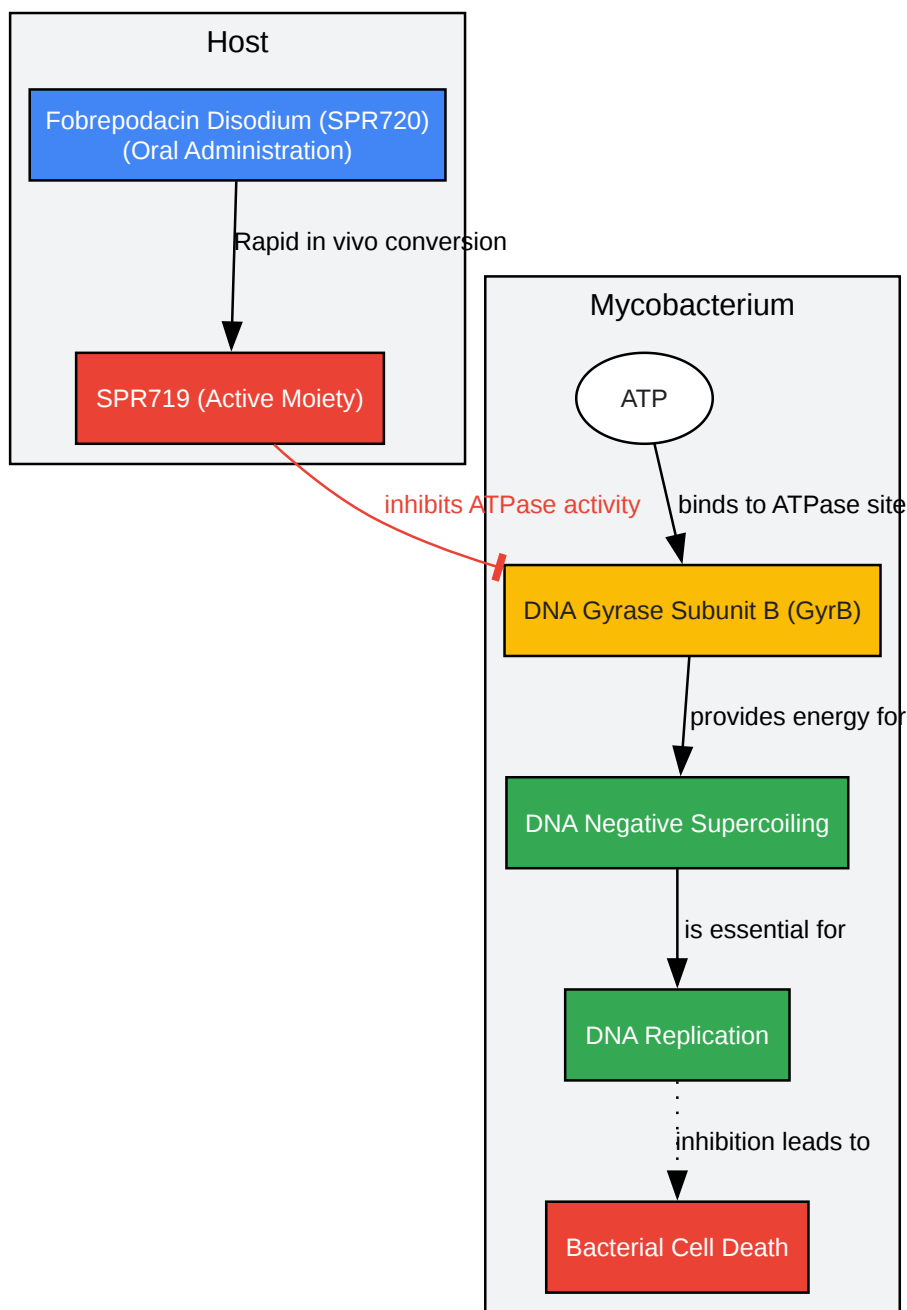
Parameter	Value
Median Tmax	2.8 to 8.0 hours
Mean Elimination Half-life (t _{1/2})	2.9 to 4.5 hours
Effect of Food	Plasma exposure of SPR719 is decreased by approximately 20% when administered with a high-fat meal.

Table 4: Additional Pharmacokinetic Properties of SPR719.

Mechanism of Action: Inhibition of DNA Gyrase B

Fobrepodacin's active form, SPR719, targets the ATPase activity of the DNA gyrase B (GyrB) subunit in mycobacteria.[1] This mechanism is distinct from that of fluoroquinolones, which target the DNA gyrase A subunit. By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA, which is essential for DNA replication and other vital cellular processes in bacteria. This leads to a bactericidal effect against susceptible mycobacteria.

Mechanism of Action: Fobrepodacin (SPR720) Inhibition of DNA Gyrase B

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Caption: Fobrepodacin's mechanism of action.

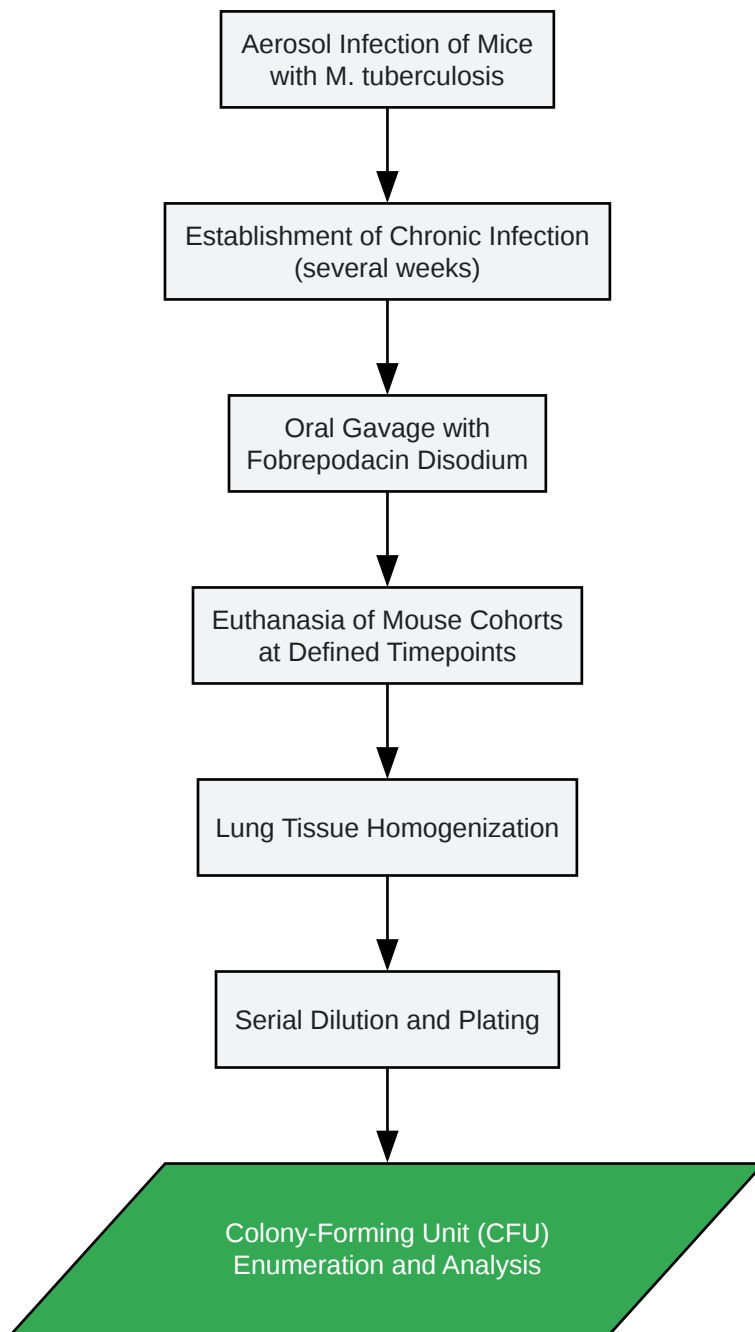
Experimental Protocols

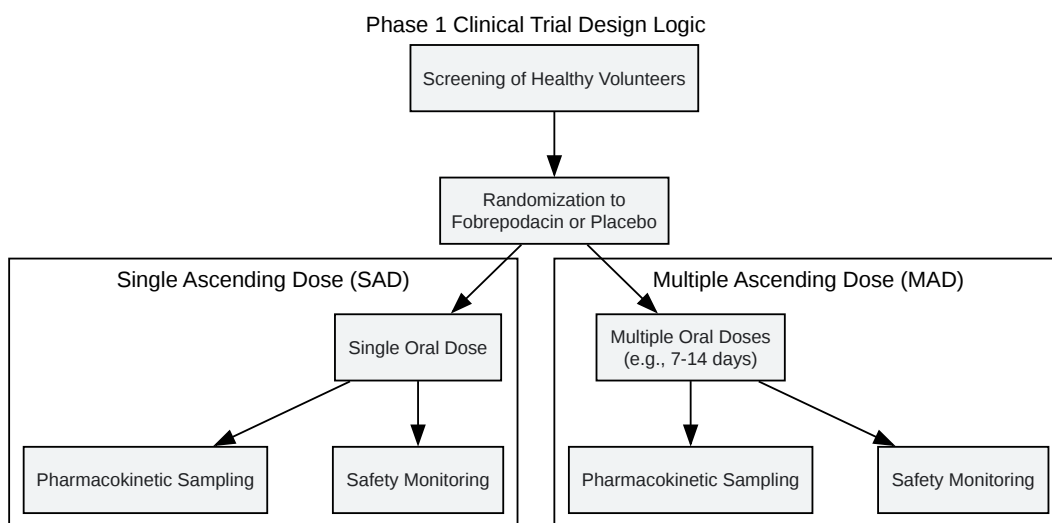
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The in vivo efficacy of **Fobrepodacin disodium** has been evaluated in mouse models of chronic *Mycobacterium tuberculosis* infection. While specific proprietary protocols are not fully public, the general methodology can be outlined as follows:

- Animal Model: Six-week-old female BALB/c mice are commonly used.[\[1\]](#)
- Infection: Mice are infected with *M. tuberculosis* (e.g., Erdman strain) via aerosol delivery to establish a chronic lung infection.[\[1\]](#)
- Treatment: Treatment is initiated several weeks post-infection. **Fobrepodacin disodium** is administered orally by gavage, typically once daily, five days a week, for a duration of four to eight weeks. Doses have ranged from 10 to 100 mg/kg.[\[7\]](#)
- Efficacy Assessment: The primary endpoint is the reduction in bacterial burden in the lungs. This is determined by euthanizing cohorts of mice at various time points, homogenizing the lung tissue, and plating serial dilutions on selective agar to enumerate colony-forming units (CFU).[\[1\]](#)
- Comparison: The efficacy of **Fobrepodacin disodium** is often compared to standard-of-care anti-tuberculosis drugs like moxifloxacin and isoniazid.[\[1\]](#)

General Workflow for In Vivo Efficacy Testing





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- To cite this document: BenchChem. [Fobrepodacin Disodium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-cas-number-1384984-20-6-properties]

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